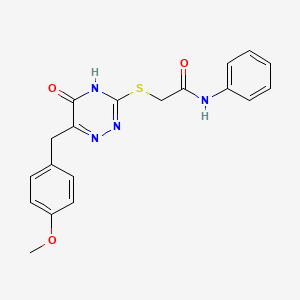
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties based on recent studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazine core linked to a phenylacetamide moiety and a methoxybenzyl group, which are crucial for its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the triazine ring exhibit significant antimicrobial properties. A study highlighted that derivatives of triazine compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups like methoxy showed enhanced antibacterial effects due to their ability to interact with bacterial cell membranes .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Triazine Derivative A | Moderate | High |
| Triazine Derivative B | High | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies indicated that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Notably, the compound showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in specific assays .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 ± 2 | Apoptosis induction |
| A549 (Lung) | 10 ± 1 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using various models of inflammation. In vivo studies demonstrated that it significantly reduced paw edema in rat models induced by carrageenan. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving multiple triazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing promising antimicrobial activity.
- Cytotoxicity in Cancer Cells : A detailed examination involving the treatment of MCF-7 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed significant apoptosis rates at higher concentrations.
属性
IUPAC Name |
2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-15-9-7-13(8-10-15)11-16-18(25)21-19(23-22-16)27-12-17(24)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLSOESLRWLCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














